Methyl biphenyl-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14(15)13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAFVJVEADYQAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl Biphenyl-2-Carboxylate and Its 4'-Methyl Analog

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of methyl biphenyl-2-carboxylate. Due to the potential for ambiguity in nomenclature, this document also details the properties of a closely related and commercially significant isomer, methyl 4'-methylbiphenyl-2-carboxylate. The information herein is intended to serve as a foundational resource for laboratory and development activities.

Compound Identification and Disambiguation

The term "this compound" can be ambiguous. This guide addresses the two most common interpretations:

-

Methyl [1,1'-biphenyl]-2-carboxylate (unsubstituted biphenyl ring system): This is the methyl ester of biphenyl-2-carboxylic acid.

-

Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate : This is an isomer with a methyl group on the 4-position of the second phenyl ring.

This distinction is critical as the physical properties of these two isomers differ significantly.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties for both this compound and methyl 4'-methylbiphenyl-2-carboxylate.

Table 1: Physical and Chemical Properties of Methyl [1,1'-biphenyl]-2-carboxylate

| Property | Value | Reference(s) |

| CAS Number | 16605-99-5 | [1] |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |

| Molecular Weight | 212.24 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | 114-115 °C | [3] |

| Boiling Point | 120-130 °C at 0.8 Torr | [3] |

| Density (Predicted) | 1.101 ± 0.06 g/cm³ | [3] |

| Vapor Pressure | 0 mmHg at 25°C | [2] |

| Solubility | Poorly soluble in water, miscible with organic solvents. | [4] |

Table 2: Physical and Chemical Properties of Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate

| Property | Value | Reference(s) |

| CAS Number | 114772-34-8 | [5][6] |

| Molecular Formula | C₁₅H₁₄O₂ | [5] |

| Molecular Weight | 226.27 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 60-61 °C | [5][8] |

| Boiling Point | 359.4 °C at 760 mmHg | [5][9] |

| Density | 1.083 g/cm³ | [9] |

| Vapor Pressure | 2.39 x 10⁻⁵ mmHg at 25°C | [9] |

| Solubility | Insoluble in water; Soluble in toluene, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [6][10] |

Experimental Protocols for Property Determination

The following are generalized protocols for the experimental determination of key physical properties. These should be adapted based on available laboratory equipment and safety guidelines.

3.1. Melting Point Determination (Thiele Tube Method)

-

Sample Preparation: A small amount of the crystalline compound is finely crushed and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a heating mantle. The shape of the tube promotes convection currents, ensuring uniform temperature distribution.

-

Observation: The temperature is monitored closely. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting point range. For pure compounds, this range is typically narrow (0.5-1.5 °C).

3.2. Boiling Point Determination (Distillation Method)

-

Apparatus Setup: A small-scale distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection vessel. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Sample and Heating: The liquid sample (approximately 5-10 mL) and a few boiling chips are placed in the round-bottom flask. The flask is heated gently using a heating mantle.

-

Distillation: As the liquid boils, the vapor rises, condenses, and is collected in the receiving flask. The temperature is monitored throughout the distillation.

-

Boiling Point Reading: The temperature should remain constant while the bulk of the liquid is distilling. This stable temperature is recorded as the boiling point at the measured atmospheric pressure.

3.3. Solubility Determination

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, toluene, hexane) should be selected.

-

Procedure:

-

Add approximately 1 mL of the chosen solvent to a small test tube.

-

To this, add a small, measured amount of the solute (e.g., 10 mg).

-

Agitate the mixture vigorously for 1-2 minutes at room temperature.

-

Visually inspect the mixture for the presence of undissolved solute.

-

-

Classification:

-

Soluble: No undissolved solute is visible.

-

Slightly Soluble: A small amount of the solute has visibly dissolved.

-

Insoluble: The solute remains undissolved.

-

-

Quantitative Measurement (Optional): For a more precise determination, a saturated solution can be prepared, and the concentration of the dissolved solute can be measured using techniques such as UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.

Experimental and Synthetic Workflows

The following diagrams illustrate logical workflows for the synthesis of this compound and its 4'-methyl analog.

References

- 1. This compound | C14H12O2 | CID 9920766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 16605-99-5 [m.chemicalbook.com]

- 4. 2-Methylbiphenyl | C13H12 | CID 12563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 4'-Methylbiphenyl-2-carboxylic acid methyl ester | 114772-34-8 [smolecule.com]

- 6. 4′-Methylbiphenyl-2-carboxylic acid methyl ester | 114772-34-8 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 4′-Methylbiphenyl-2-carboxylic acid methyl ester | 114772-34-8 [amp.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. Methyl 4'-methylbiphenyl-2-carboxylate | CAS:114772-34-8 | High Purity | Manufacturer BioCrick [biocrick.com]

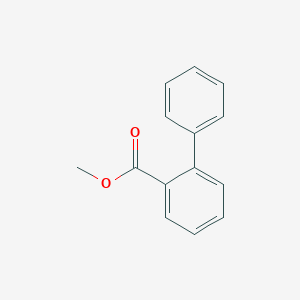

Chemical structure and IUPAC name of methyl 2-phenylbenzoate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of methyl 2-phenylbenzoate. The information is intended to serve as a valuable resource for professionals in the fields of chemical research, drug development, and materials science.

Chemical Structure and IUPAC Name

Methyl 2-phenylbenzoate, also known by its systematic IUPAC name methyl [1,1'-biphenyl]-2-carboxylate, is an aromatic ester. Its chemical structure consists of a biphenyl backbone where a methyl ester group is located at the 2-position of one of the phenyl rings.

Chemical Structure:

IUPAC Name: methyl 2-phenylbenzoate.[1]

Synonyms: Methyl [1,1'-biphenyl]-2-carboxylate, Methyl 2-phenylbenzoate.[1]

CAS Number: 16605-99-5.[1]

Physicochemical Properties

A summary of the key physicochemical properties of methyl 2-phenylbenzoate is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| Appearance | White to light yellow powder or crystal |

| Melting Point | 60-61 °C |

| Boiling Point | 359.4 °C at 760 mmHg |

| Density | 1.083 g/cm³ |

Experimental Protocols: Synthesis of Methyl 2-Phenylbenzoate

The synthesis of methyl 2-phenylbenzoate can be achieved through several methods. A common and effective approach is the esterification of 4'-methylbiphenyl-2-carboxylic acid.[2]

Method: Esterification of 4'-Methylbiphenyl-2-carboxylic acid

This protocol describes the synthesis of a derivative, methyl 4'-methylbiphenyl-2-carboxylate, which follows a similar esterification principle.

Materials:

-

4'-Methylbiphenyl-2-carboxylic acid

-

Anhydrous methanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

Procedure:

-

To a reaction kettle, add 5.30 kg of 4'-methyl-2-carboxylic acid biphenyl and 10.60 kg of anhydrous methanol.

-

Add 5.83 kg of DCC and 0.09 kg of DMAP to the mixture.

-

Allow the reaction to proceed at 25 °C for 3 hours.

-

After the reaction is complete, filter the mixture.

-

Transfer the filtrate to another reactor and add 50.00 kg of water.

-

Stir the solution to induce crystallization.

-

Centrifuge the mixture and wash the solid product until it is neutral.

-

Dry the product under vacuum at 40 °C for 24 hours to obtain methyl 4'-methyl-2-carboxylate biphenyl.

Logical Workflow for the Synthesis:

Caption: A flowchart illustrating the key steps in the synthesis of a methyl phenylbenzoate derivative.

Potential Applications and Research Directions

Derivatives of methyl 2-phenylbenzoate are of significant interest in medicinal chemistry. For instance, they serve as intermediates in the synthesis of telmisartan analogues, which are angiotensin II receptor antagonists used in the management of hypertension.[3] The biphenyl scaffold is a common structural motif in many biologically active compounds, suggesting that methyl 2-phenylbenzoate and its derivatives could be valuable building blocks for the development of novel therapeutic agents.

Further research into the biological activities of methyl 2-phenylbenzoate is warranted. Screening for activities such as anti-inflammatory, antimicrobial, and anticancer properties could unveil new pharmacological applications. Additionally, the unique structural features of this compound may lend themselves to applications in materials science, such as in the development of liquid crystals or organic light-emitting diodes (OLEDs).

Logical Relationship of Research and Development:

Caption: A diagram showing the potential research and development pathways originating from methyl 2-phenylbenzoate.

References

Synthesis of Methyl Biphenyl-2-carboxylate via Suzuki Coupling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl biphenyl-2-carboxylate through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This important biaryl structural motif is a key intermediate in the development of pharmaceuticals and advanced materials. This document outlines detailed experimental protocols, presents quantitative data for reaction optimization, and illustrates the underlying chemical processes.

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful C-C bond-forming reaction that has become a cornerstone of modern organic synthesis.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and their derivatives make it an ideal method for the synthesis of complex molecules.[1] The synthesis of this compound from methyl 2-bromobenzoate and phenylboronic acid is a classic example of this transformation, yielding a key building block for various applications.

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of this compound involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of methyl 2-bromobenzoate, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the phenyl group from phenylboronic acid is transferred to the palladium center, displacing the bromide ion.

-

Reductive Elimination: The final step involves the coupling of the two organic ligands on the palladium complex, yielding the desired this compound and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

References

The Solubility Profile of Methyl Biphenyl-2-Carboxylate: A Technical Guide for Researchers

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the solubility characteristics of methyl biphenyl-2-carboxylate. Due to a lack of readily available quantitative public data on the solubility of this compound in common organic solvents, this document focuses on providing a robust experimental protocol to enable researchers to determine these values in their own laboratory settings. The methodologies outlined herein are standard, reliable, and widely accepted in the field of physical chemistry.

Introduction to this compound

This compound, with the molecular formula C₁₄H₁₂O₂, is an organic compound that may be of interest in various research and development applications[1]. Understanding its solubility in different organic solvents is a critical first step in many experimental designs, including reaction chemistry, purification, and formulation development. The general principle of "like dissolves like" suggests that its solubility will be influenced by the polarity of the solvent[2][3][4].

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively published. Researchers are encouraged to use the experimental protocols detailed below to generate this data. For organizational purposes, we recommend structuring the collected data in a format similar to the table below.

Table 1: Template for Reporting Solubility Data of this compound

| Solvent Name | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., Hexane | Alkane | 25 | ||

| e.g., Toluene | Aromatic | 25 | ||

| e.g., Acetone | Ketone | 25 | ||

| e.g., Ethyl Acetate | Ester | 25 | ||

| e.g., Ethanol | Alcohol | 25 | ||

| e.g., Methanol | Alcohol | 25 | ||

| e.g., Diethyl Ether | Ether | 25 |

Experimental Protocol: Isothermal Saturation Method

The isothermal saturation method, often referred to as the shake-flask method, is a widely used and reliable technique for determining the equilibrium solubility of a compound in a given solvent[5][6][7]. The following is a detailed protocol for this procedure.

Materials and Apparatus

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

-

Glassware for sample handling and weighing

Procedure

-

Preparation of Saturated Solution:

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required can vary but is often in the range of 24 to 72 hours[7]. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a constant measured solubility[7].

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a chemically compatible syringe filter to remove all undissolved solids. This step is critical for accurate results.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, clean, and dry container[8][10][11].

-

Accurately weigh the container with the solution to determine the mass of the solution.

-

Carefully evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that will not cause the solute to decompose) until a constant weight of the dried solute is achieved[8][9].

-

Weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the container with the dried solute minus the initial weight of the empty container.

-

The mass of the solvent is the weight of the container with the solution minus the weight of the container with the dried solute.

-

Solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the isothermal saturation method for determining the solubility of this compound.

Caption: Workflow for determining solubility via the isothermal saturation method.

This guide provides a framework for the systematic determination of the solubility of this compound in common organic solvents. By following the detailed experimental protocol and utilizing the provided data organization template, researchers can generate the necessary data to advance their work in drug development and other scientific endeavors.

References

- 1. This compound | C14H12O2 | CID 9920766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. pharmacyjournal.info [pharmacyjournal.info]

- 11. solubilityofthings.com [solubilityofthings.com]

Reactivity of the Ester Functional Group in Methyl Biphenyl-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the ester functional group in methyl biphenyl-2-carboxylate. The unique structural feature of this molecule, the biphenyl backbone with a methoxycarbonyl group at the 2-position, introduces significant steric hindrance that governs its chemical behavior. This document delves into the key reactions of the ester moiety, including hydrolysis, transesterification, reduction, and reactions with organometallic reagents, with a special focus on the influence of atropisomerism and steric effects.

The Influence of Steric Hindrance and Atropisomerism

The reactivity of the ester group in this compound is fundamentally influenced by the steric hindrance imposed by the adjacent phenyl ring. This steric congestion restricts the rotation around the C-C single bond connecting the two phenyl rings, a phenomenon known as atropisomerism.[1][2] Atropisomers are stereoisomers that can be isolated due to this hindered rotation.[1] The non-planar conformation of the biphenyl system shields the carbonyl carbon of the ester from nucleophilic attack, thereby reducing its reactivity compared to less hindered esters.[3][4] This steric effect is a critical consideration in planning and executing chemical transformations involving this functional group.

Hydrolysis

The hydrolysis of this compound to its corresponding carboxylic acid, biphenyl-2-carboxylic acid, can be achieved under both acidic and basic conditions. However, the reaction rates are generally slower than those of non-sterically hindered esters.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of esters typically proceeds through the AAC2 mechanism, which involves the protonation of the carbonyl oxygen followed by a nucleophilic attack of water.[5][6] For sterically hindered esters like this compound, this pathway can be significantly slowed down. In some cases, with highly hindered esters and under strongly acidic conditions, an AAL1 mechanism, involving the formation of a stable carbocation from the alcohol moiety, might be observed, though this is less common for methyl esters.[5]

Experimental Protocol: Acid-Catalyzed Hydrolysis

A typical procedure for the acid-catalyzed hydrolysis of a biphenyl-2-carboxylate derivative involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in a suitable solvent.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a mixture of an organic solvent (e.g., dioxane or toluene) and an aqueous solution of a strong acid (e.g., 20-30% hydrochloric acid).

-

Heating: Heat the reaction mixture to reflux (typically 100-110 °C) for an extended period (e.g., 24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate (biphenyl-2-carboxylic acid) forms, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude carboxylic acid can be further purified by recrystallization.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is a common method for the cleavage of esters. The reaction proceeds via the BAC2 mechanism, involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[5] While this is the most common pathway, for exceptionally hindered esters, a BAL2 mechanism, involving an SN2 attack on the methyl group, has been proposed, though it is rare.[8]

Experimental Protocol: Base-Catalyzed Hydrolysis

The saponification of this compound can be carried out using a strong base like sodium hydroxide or potassium hydroxide.

-

Reaction Setup: Dissolve this compound in a suitable alcohol (e.g., methanol or ethanol) in a round-bottom flask.

-

Addition of Base: Add an aqueous solution of a strong base (e.g., 10-20% NaOH) to the ester solution.

-

Heating: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and remove the organic solvent under reduced pressure. Dilute the residue with water and acidify with a mineral acid (e.g., HCl) to precipitate the biphenyl-2-carboxylic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization can be performed for further purification.

| Reaction | Reagents and Conditions | Yield | Reference |

| Acid-Catalyzed Hydrolysis | 20-30% HCl, reflux, 24 h | High | [7] (Adapted) |

| Base-Catalyzed Hydrolysis | 10-20% NaOH in aq. alcohol, reflux | High | General Protocol |

Transesterification

Transesterification, the conversion of one ester to another, can be catalyzed by either acids or bases.[9][10] For a sterically hindered ester like this compound, this reaction will be slower than for unhindered esters. The choice of catalyst and reaction conditions is crucial to drive the equilibrium towards the desired product.

Acid-Catalyzed Transesterification

In the presence of a strong acid catalyst, the alcohol used in large excess will react with the ester to form a new ester. The mechanism is analogous to acid-catalyzed hydrolysis.

Base-Catalyzed Transesterification

Under basic conditions, an alkoxide nucleophile attacks the carbonyl carbon of the ester. To achieve a successful transesterification, the incoming alcohol should be deprotonated to form a more nucleophilic alkoxide.

Experimental Protocol: Transesterification (General)

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in a large excess of the desired alcohol.

-

Catalyst Addition: For acid-catalyzed transesterification, add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄). For base-catalyzed transesterification, add a catalytic amount of a strong base (e.g., sodium methoxide) or the corresponding alkoxide of the new alcohol.

-

Heating: Heat the reaction mixture to reflux. The removal of methanol as it is formed can help to drive the equilibrium towards the product.

-

Work-up and Purification: After the reaction, neutralize the catalyst, remove the excess alcohol, and purify the resulting ester by distillation or chromatography.

| Reaction | Reagents and Conditions | Product | Reference |

| Acid-Catalyzed Transesterification | R'OH (excess), H⁺ (cat.), heat | Biphenyl-2-carboxylic acid R' ester | [9] (General) |

| Base-Catalyzed Transesterification | R'OH, R'O⁻ (cat.), heat | Biphenyl-2-carboxylic acid R' ester | [9] (General) |

Reduction

The ester functional group in this compound can be reduced to a primary alcohol or, under specific conditions, the entire carboxyl group can be reduced to a methyl group.

Reduction to an Alcohol

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of esters to primary alcohols.[11][12] The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon.

Experimental Protocol: Reduction with LiAlH₄

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Addition of Ester: Dissolve this compound in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure complete reduction.

-

Quenching: Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by an aqueous solution of NaOH and then more water (Fieser workup).

-

Purification: Filter the resulting aluminum salts and extract the filtrate with an organic solvent. Dry the organic layer and concentrate it to obtain the crude 2-(hydroxymethyl)biphenyl, which can be purified by chromatography or recrystallization.[13]

Reduction of the Carboxylic Acid to a Methyl Group

While not a direct reaction of the ester, the corresponding carboxylic acid can be reduced to a methyl group. A notable method involves the use of trichlorosilane and tri-n-propylamine.[14] This two-step process first requires the hydrolysis of the ester to the carboxylic acid.

| Reaction | Reagents and Conditions | Product | Yield | Reference |

| Reduction to Alcohol | 1. LiAlH₄, THF, 0 °C to rt2. H₂O, NaOH(aq) | 2-(Hydroxymethyl)biphenyl | High | [11][13] |

| Reduction of Carboxylic Acid to Methyl | 1. Hydrolysis2. HSiCl₃, (n-Pr)₃N, CH₃CN | 2-Methylbiphenyl | 74-80% | [14] |

Reaction with Grignard Reagents

Esters typically react with two equivalents of a Grignard reagent to yield tertiary alcohols.[15][16] The first equivalent adds to the carbonyl group to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent.[15] Due to the steric hindrance in this compound, the reaction with Grignard reagents can be challenging and may require forcing conditions.[17][18]

Experimental Protocol: Grignard Reaction

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings.

-

Formation of Grignard Reagent: Add a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or THF dropwise to the magnesium turnings to initiate the formation of the Grignard reagent.

-

Addition of Ester: Cool the Grignard reagent to 0 °C and add a solution of this compound in the same anhydrous solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours or heat to reflux to drive the reaction to completion.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it. The resulting tertiary alcohol can be purified by chromatography.

| Reaction | Reagents and Conditions | Product | Reference |

| Grignard Reaction | 1. 2 eq. R-MgX, Et₂O or THF2. H₃O⁺ work-up | Tertiary alcohol | [15][16] (General) |

Acid-Catalyzed Cyclization to Fluorenone

An interesting and synthetically useful reaction of this compound and its derivatives is the acid-catalyzed intramolecular cyclization to form fluorenone.[19][20][21] This reaction typically occurs in the presence of a strong acid, such as sulfuric acid, and proceeds via an intramolecular Friedel-Crafts acylation mechanism.

Experimental Workflow: Acid-Catalyzed Cyclization

References

- 1. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 2. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]

- 3. emerginginvestigators.org [emerginginvestigators.org]

- 4. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Ester synthesis by transesterification [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 17. Grignard Reaction [organic-chemistry.org]

- 18. I. Action of the Grignard Reagent on Sterically Hindered Esters. II. Trimerization of Duryl Vinyl Ketone - ProQuest [proquest.com]

- 19. researchgate.net [researchgate.net]

- 20. chemrxiv.org [chemrxiv.org]

- 21. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Synthesis and Derivatization of Methyl Biphenyl-2-carboxylate for Advanced Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl biphenyl-2-carboxylate, also known as methyl 2-phenylbenzoate, is a versatile scaffold in organic synthesis, serving as a crucial intermediate in the development of a wide array of functionalized molecules. Its unique biphenyl structure, featuring two phenyl rings connected by a single bond, provides a foundational framework for the synthesis of compounds with significant pharmacological activities. Derivatives of this core structure have demonstrated potential as anti-inflammatory agents, angiotensin II receptor antagonists, and anticancer therapeutics.[1][2][3] This in-depth technical guide provides a comprehensive overview of the synthesis of this compound and explores its potential for further derivatization, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Core Synthesis of this compound Derivatives

The construction of the this compound scaffold is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and highly versatile method. This reaction facilitates the formation of the crucial carbon-carbon bond between the two phenyl rings.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is a powerful tool for the synthesis of biaryl compounds, offering high yields and broad functional group tolerance under relatively mild conditions. The general scheme involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

A typical synthetic approach to produce a substituted this compound derivative, such as methyl 4'-methylbiphenyl-2-carboxylate, is outlined below.

Experimental Protocol: Synthesis of Methyl 4'-Methylbiphenyl-2-carboxylate

This protocol describes the synthesis of Methyl 4'-Methylbiphenyl-2-carboxylate from 4-bromotoluene and methyl 2-iodobenzoate.

Materials:

-

4-bromotoluene

-

n-Butyllithium (1.6 M solution in hexane)

-

Anhydrous zinc chloride (1 M solution in ether)

-

Tetrakis(triphenylphosphine)palladium(0)

-

Methyl 2-iodobenzoate

-

Dry tetrahydrofuran (THF)

-

Chloroform

-

Ethylenediaminetetraacetic acid (EDTA)

-

Magnesium sulfate (MgSO4)

-

Ethyl acetate

-

Hexane

Procedure:

-

A solution of 4-bromotoluene (6.0 g) in dry THF (50 ml) is cooled to -78 °C under an argon atmosphere.

-

A 1.6 M solution of n-butyllithium in hexane (24.4 ml) is added dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

After 20 minutes, a 1 M solution of anhydrous zinc chloride in ether (38.6 ml) is added, and the solution is kept at -78 °C for a further 15 minutes.

-

Tetrakis(triphenylphosphine)palladium(0) (60 mg) in THF (5 ml) is added, followed by a solution of methyl 2-iodobenzoate (6.1 g) in THF (10 ml).

-

The reaction mixture is allowed to warm to room temperature over 1 hour and then heated under reflux for 5 hours.

-

The solvent is removed by evaporation, and the residue is dissolved in chloroform (150 ml).

-

The chloroform solution is washed with a solution of EDTA (10 g) in water (100 ml). The aqueous layer is re-extracted with chloroform (100 ml).

-

The combined organic extracts are dried over MgSO4, and the solvent is evaporated.

-

The residue is purified by flash chromatography using an eluent of ethyl acetate/hexane (1:9 v/v) to yield methyl 4'-methylbiphenyl-2-carboxylate as a colorless oil.

Quantitative Data for Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Methyl 2-iodobenzoate | 4-Methylphenylboronic acid | Pd(PPh3)4 | - | THF | Reflux | 5 | ~73 |

| Methyl 2-bromobenzoate | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene | 100 | 12 | >90 |

| Methyl 2-chlorobenzoate | Phenylboronic acid | Pd2(dba)3 / XPhos | K3PO4 | Dioxane | 110 | 18 | >85 |

Potential Derivatives of this compound for Further Synthesis

The this compound core offers multiple positions on both aromatic rings for the introduction of various functional groups, enabling the creation of a diverse library of derivatives. Key derivatization strategies include electrophilic aromatic substitution and further modifications of substituents.

Electrophilic Aromatic Substitution Reactions

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce functional groups onto the biphenyl scaffold. The directing effects of the existing substituents (the ester group and the phenyl group) will influence the position of the incoming electrophile. The ester group is a deactivating, meta-directing group, while the phenyl group is an activating, ortho-, para-directing group.

1. Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring, which can subsequently be reduced to an amino group, providing a handle for further functionalization.

Experimental Protocol: Nitration of this compound

Materials:

-

This compound

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

Ice

Procedure:

-

This compound is slowly added to a cooled (0-5 °C) mixture of concentrated nitric acid and concentrated sulfuric acid with constant stirring.

-

The reaction mixture is stirred at low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the nitrated product.

-

The solid is collected by filtration, washed with cold water until neutral, and dried.

-

The crude product can be purified by recrystallization.

Note: The regioselectivity of nitration will depend on the reaction conditions. The nitro group is expected to be directed to the meta-position of the benzoate ring and the ortho- and para-positions of the other phenyl ring.

2. Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, forming a ketone. This reaction is a valuable method for carbon-carbon bond formation.[4]

Experimental Protocol: Friedel-Crafts Acylation of this compound

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride)

-

Anhydrous aluminum chloride (AlCl3)

-

Anhydrous dichloromethane (DCM)

-

Dilute hydrochloric acid

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Anhydrous aluminum chloride is suspended in dry DCM in a flask under an inert atmosphere and cooled to 0 °C.

-

A solution of the acyl chloride in dry DCM is added dropwise.

-

A solution of this compound in dry DCM is then added dropwise, and the reaction mixture is stirred at room temperature.

-

The reaction is quenched by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Functionalization of Pre-existing Substituents

Derivatives can also be synthesized by modifying existing functional groups on the biphenyl scaffold. For instance, the synthesis of methyl 4'-bromomethylbiphenyl-2-carboxylate, a key intermediate for the drug telmisartan, involves the bromination of the methyl group of methyl 4'-methylbiphenyl-2-carboxylate.[5]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN103382154B - Synthetic method of methyl 4'-bromomethylbiphenyl-2-carboxylate - Google Patents [patents.google.com]

A Technical Guide to Methyl 2-Phenylbenzoate: Properties, Synthesis, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 2-phenylbenzoate (IUPAC name: methyl [1,1'-biphenyl]-2-carboxylate), a biphenyl carboxylate derivative of interest in medicinal chemistry and materials science. While specific biological data for this compound is limited, this document consolidates its known physicochemical properties, outlines a probable synthetic route, and explores potential biological activities by examining structurally related compounds.

Core Compound Information

Methyl 2-phenylbenzoate is an organic compound featuring a biphenyl backbone with a methyl ester at the 2-position. This structure serves as a versatile scaffold for the development of more complex molecules.

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 16605-99-5 | PubChem |

| Molecular Formula | C₁₄H₁₂O₂ | PubChem |

| Molecular Weight | 212.24 g/mol | PubChem |

| IUPAC Name | methyl [1,1'-biphenyl]-2-carboxylate | PubChem |

Synthetic Experimental Protocols

The synthesis of methyl 2-phenylbenzoate can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is a cornerstone of modern organic synthesis for creating carbon-carbon bonds between aryl halides and organoboron compounds.

Detailed Methodology: Suzuki-Miyaura Coupling for the Synthesis of Methyl 2-Phenylbenzoate

This protocol describes a general procedure for the coupling of methyl 2-bromobenzoate with phenylboronic acid.

Materials and Reagents:

-

Methyl 2-bromobenzoate

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous toluene or dioxane

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry reaction vessel, add methyl 2-bromobenzoate (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium phosphate (2.0 equivalents).

-

Catalyst and Ligand Addition: Add the palladium catalyst, such as palladium(II) acetate (2 mol%), and a suitable phosphine ligand like S-Phos (4 mol%).

-

Solvent Addition and Degassing: Add an anhydrous solvent (e.g., toluene or dioxane). To ensure an inert atmosphere, degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to a temperature between 80-110 °C under the inert atmosphere. The progress of the reaction should be monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Purification: The crude product can be purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield pure methyl 2-phenylbenzoate.

Potential Biological Activities and Signaling Pathways

While direct experimental data on the biological activity of methyl 2-phenylbenzoate is not widely available, the bioactivity of structurally similar biphenyl carboxylic acid derivatives and benzoates has been reported. These analogs have shown potential as anticancer and antimicrobial agents.

Inference from Structurally Related Compounds:

-

Cytotoxicity: Several unsymmetrical biphenyls have demonstrated potent cytotoxic activity against various tumor cell lines. For instance, certain derivatives have shown significant activity with IC₅₀ values in the micromolar range.[1] The biphenyl scaffold is a key pharmacophore in many biologically active molecules.

-

Antimicrobial and Anti-inflammatory Activity: Derivatives of benzoate esters have been investigated for their antimicrobial and anti-inflammatory properties. Some studies suggest that these compounds may modulate inflammatory signaling pathways.

Given the cytotoxic potential of related biphenyl compounds, a hypothetical mechanism of action for methyl 2-phenylbenzoate could involve the induction of apoptosis in cancer cells.

Mandatory Visualizations

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of methyl 2-phenylbenzoate.

Hypothetical Signaling Pathway

Caption: Proposed apoptotic pathway for methyl 2-phenylbenzoate.

References

Theoretical Analysis of the Dihedral Angle in Methyl Biphenyl-2-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical methodologies used to study the dihedral angle of methyl biphenyl-2-carboxylate. The conformation of biaryl compounds is of significant interest in medicinal chemistry and materials science, as the rotational barrier and preferred dihedral angle between the aromatic rings influence molecular properties and interactions. This document outlines the computational approaches, summarizes key quantitative data from related systems, and presents the influential factors governing the molecular geometry.

Introduction

This compound is a biaryl compound where the rotational freedom around the central carbon-carbon bond is sterically hindered by the presence of a methyl carboxylate group at the ortho position. The dihedral angle, defined as the angle between the planes of the two phenyl rings, is a critical determinant of the molecule's three-dimensional shape, electronic properties, and potential biological activity. Theoretical studies, primarily using quantum mechanical methods, are indispensable for understanding the conformational preferences and the energetic landscape of such molecules.

The interplay between steric repulsion of the ortho substituent and the π-conjugation across the biphenyl system dictates the equilibrium dihedral angle. While π-conjugation favors a planar conformation to maximize orbital overlap, steric hindrance from the bulky ester group and the ortho hydrogen on the adjacent ring forces the rings to twist. This guide will delve into the computational methods used to quantify this balance.

Theoretical Methodologies

The theoretical investigation of the conformational space of molecules like this compound typically involves a series of computational experiments. These protocols are designed to identify stable conformers, calculate the energy barriers between them, and analyze the electronic structure.

Computational Approach

A standard workflow for the theoretical analysis of the dihedral angle is as follows:

-

Geometry Optimization: The initial step is to perform a full geometry optimization of the molecule. This allows the molecule to relax to its lowest energy conformation. Common theoretical methods for this include Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).[1][2]

-

Conformational Search (Dihedral Scan): To explore the rotational energy landscape, a relaxed dihedral scan is performed. This involves systematically varying the dihedral angle of interest (in this case, between the two phenyl rings) in fixed increments, while allowing the rest of the molecular geometry to relax at each step.[3] This procedure generates a conformational energy profile.

-

Frequency Analysis: Following optimization, a frequency calculation is typically performed to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

Key Computational Methods

Several quantum mechanical methods are employed for these calculations, with the choice often being a trade-off between accuracy and computational cost:

-

Density Functional Theory (DFT): This is a widely used method due to its favorable balance of accuracy and computational efficiency. The B3LYP functional is a popular choice for studying organic molecules.[1][4] The selection of the basis set, such as 6-31G* or 6-31+G*, is also crucial for obtaining reliable results.[1][3]

-

Møller-Plesset Perturbation Theory (MP2): This is a higher-level ab initio method that includes electron correlation effects, often leading to more accurate results than DFT, particularly for non-covalent interactions.[2][5]

-

Hartree-Fock (HF) Theory: This is a more fundamental ab initio method that does not include electron correlation. While less accurate than DFT or MP2 for absolute energies, it can still provide useful qualitative insights into molecular structure.[2][5]

Quantitative Data from Related Biphenyl Systems

| Compound | Method/Basis Set | Minimum Energy Dihedral Angle (°) | Rotational Barrier (kcal/mol) | Reference |

| Biphenyl | B3LYP/6-31G | 40 | ~2.0 | [3] |

| Biphenyl | Experimental (Gas Phase) | 44.4 | 1.4 - 1.6 | [3][5] |

| 2-Methylbiphenyl | B3LYP/6-31G | >40 (destabilized planar form) | Not specified | [3] |

| Phenyl Benzoate | B3LYP/6-31+G* | Not specified for biphenyl torsion | Poorly reproduces barrier height | [2] |

| Biphenyl | HF/various | 38.5 - 42.5 | 2.93 - 3.33 | [5] |

| Biphenyl | B3LYP/various | 39 - 41 | 1.9 - 2.3 | [5] |

| Biphenyl | MP2/various | Varies with basis set | Varies with basis set | [5] |

These data consistently show that the introduction of an ortho substituent, such as a methyl group, leads to a greater deviation from planarity compared to unsubstituted biphenyl.[3] It is therefore expected that this compound will exhibit a significantly twisted conformation.

Factors Influencing the Dihedral Angle

The equilibrium dihedral angle in this compound is determined by a balance of competing steric and electronic effects.

Caption: Key factors determining the dihedral angle.

Steric Hindrance

The primary factor driving the twisting of the phenyl rings is the steric repulsion between the ortho-methyl carboxylate group and the ortho-hydrogen atom on the adjacent phenyl ring. To alleviate this steric clash, the molecule rotates around the central C-C bond, increasing the dihedral angle.

Electronic Effects

-

π-Conjugation: The π-electron systems of the two aromatic rings can overlap, leading to a stabilizing delocalization of electrons. This conjugation is maximized in a planar (0° dihedral angle) conformation. Any deviation from planarity reduces this stabilization.

-

n→π Interactions:* Potential, though likely weaker, interactions may exist between the lone pairs (n) of the carbonyl oxygen and the antibonding orbitals (π*) of the adjacent aromatic ring. The geometry must be favorable for such an interaction to occur.[6]

The final observed dihedral angle represents the geometry at which the total energy, comprising both the destabilizing steric repulsions and the stabilizing electronic effects, is at a minimum.

Experimental Workflow and Logic

The process of theoretically studying the dihedral angle of this compound follows a logical progression from initial structure definition to final data analysis.

Caption: Workflow for theoretical dihedral angle analysis.

Conclusion

The theoretical study of the dihedral angle of this compound is a multifactorial problem requiring robust computational methods. Based on studies of analogous compounds, it is evident that the conformation will be significantly non-planar due to the steric influence of the ortho-ester group. Density Functional Theory, particularly with the B3LYP functional, provides a reliable and computationally efficient means of exploring the conformational energy landscape. The insights gained from such theoretical studies are crucial for understanding the structure-property relationships in this class of molecules, with direct applications in fields such as drug design, where molecular shape is paramount for biological activity. Future studies could involve higher-level calculations or the inclusion of solvent effects to provide an even more accurate picture of the molecule's behavior in different environments.

References

- 1. Density functional theory study of the conformational space of phenyl benzoate, a common fragment in many mesogenic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, docking, Hirshfeld surface analysis and DFT calculations of 2-methylxanthen-9-with the FtsZ protein from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Detailed Protocols for the Synthesis of Methyl Biphenyl-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides two detailed and reliable protocols for the synthesis of methyl biphenyl-2-carboxylate, a key intermediate in the development of pharmaceuticals and advanced materials. The protocols described herein are the Suzuki-Miyaura cross-coupling and the Fischer esterification, offering flexibility based on available starting materials and laboratory capabilities. Each method is presented with a comprehensive experimental procedure, a quantitative data summary, and a visual workflow diagram to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Method A: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling is a highly efficient and versatile method for constructing C-C bonds, particularly for the synthesis of biaryl compounds.[1][2] This protocol details the coupling of commercially available phenylboronic acid and methyl 2-bromobenzoate. The reaction demonstrates high functional group tolerance and typically results in good to excellent yields.[2]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura synthesis.

Data Presentation: Suzuki-Miyaura Coupling

| Reagent/Parameter | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Molar Equiv. |

| Methyl 2-bromobenzoate | 215.06 | 2.15 g | 10.0 | 1.0 |

| Phenylboronic acid | 121.93 | 1.46 g | 12.0 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 347 mg | 0.3 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | 2.0 |

| Toluene | - | 40 mL | - | - |

| Ethanol | - | 10 mL | - | - |

| Water | - | 10 mL | - | - |

| Product | 212.24 | ~1.8 g (Typical) | ~8.5 | ~85% Yield |

Experimental Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-bromobenzoate (2.15 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL). Finally, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).

-

Reaction: Heat the mixture to reflux (approximately 95-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5) to afford this compound as a colorless oil or white solid.

Method B: Fischer-Speier Esterification

Fischer-Speier esterification is a classic and cost-effective method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.[3] This protocol outlines the esterification of biphenyl-2-carboxylic acid with methanol using sulfuric acid as the catalyst. To drive the equilibrium towards the product, an excess of the alcohol (methanol) is used, which also serves as the solvent.[4][5]

Experimental Workflow: Fischer Esterification

Caption: Workflow for Fischer esterification synthesis.

Data Presentation: Fischer Esterification

| Reagent/Parameter | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Molar Equiv. |

| Biphenyl-2-carboxylic acid | 198.22 | 1.98 g | 10.0 | 1.0 |

| Methanol | 32.04 | 40 mL (~31.6 g) | ~986 | ~98.6 (Excess) |

| Sulfuric Acid (conc. H₂SO₄) | 98.08 | 0.5 mL | ~9.2 | Catalyst |

| Product | 212.24 | ~1.95 g (Typical) | ~9.2 | ~92% Yield |

Experimental Protocol

-

Reaction Setup: To a 100 mL round-bottom flask, add biphenyl-2-carboxylic acid (1.98 g, 10.0 mmol) and methanol (40 mL).

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.5 mL) to the mixture.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 3-5 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization: Dissolve the residue in diethyl ether (50 mL) and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 30 mL) until effervescence ceases. This step neutralizes the sulfuric acid and removes any unreacted carboxylic acid.

-

Washing and Drying: Wash the organic layer with water (1 x 30 mL) and then with brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

-

Purification: The resulting product is often of high purity. If necessary, it can be further purified by recrystallization from a minimal amount of hot methanol or by silica gel chromatography as described in Method A.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme caution.

-

Organic solvents are flammable. Keep away from ignition sources.

Characterization: The final product, this compound, should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point should be determined if the product is a solid.

References

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Application of Methyl Biphenyl-2-carboxylate in the Synthesis of Pharmaceutical Intermediates

Introduction:

Methyl biphenyl-2-carboxylate and its derivatives are pivotal intermediates in the pharmaceutical industry, particularly in the synthesis of a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans." These drugs are crucial in the management of hypertension, heart failure, and diabetic nephropathy. The biphenyl scaffold is a key structural motif of sartans, and this compound provides a versatile and efficient starting point for the construction of this essential framework. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers, scientists, and drug development professionals in utilizing this important intermediate.

Angiotensin II Receptor Signaling Pathway and the Role of Sartans

Angiotensin II is a potent vasoconstrictor that plays a central role in the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II exerts its effects by binding to the Angiotensin II receptor type 1 (AT1), a G-protein coupled receptor. The binding of angiotensin II to the AT1 receptor initiates a signaling cascade that leads to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[1][2]

Sartans act as competitive antagonists of the AT1 receptor. By blocking the binding of angiotensin II, they effectively inhibit this signaling pathway, leading to vasodilation, reduced aldosterone release, and ultimately, a lowering of blood pressure.[3]

Synthetic Applications of this compound Derivatives in Sartan Synthesis

This compound and its derivatives are key precursors for the synthesis of the biphenyl core of various sartan drugs. The general strategy involves the formation of a functionalized biphenyl intermediate which is then coupled with the respective heterocyclic moiety of the target sartan.

Synthesis of Telmisartan Intermediate

A common route to Telmisartan involves the use of methyl 4'-bromomethylbiphenyl-2-carboxylate. This intermediate is synthesized from 4'-methylbiphenyl-2-carbonitrile, which can be converted to methyl 4'-methylbiphenyl-2-carboxylate in a one-pot reaction.

Experimental Workflow for Telmisartan Intermediate Synthesis:

Quantitative Data for Telmisartan Intermediate Synthesis:

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| One-pot Hydrolysis & Esterification | 4'-Methyl-2-cyanobiphenyl | H₂SO₄, Methanol, Water | - | 155 | 6 | 96.5 | >99 | [4] |

| Hydrolysis | Methyl 4'-methylbiphenyl-2-carboxylate | KOH, Methanol, Water | Methanol/Water | Reflux | 5 | ~90 | - | [5] |

| Radical Bromination | 4'-Methylbiphenyl-2-carboxylic acid | N-Bromosuccinimide (NBS), AIBN | Carbon tetrachloride | Reflux | 4 | ~90 | >99 | [6] |

| N-Alkylation | Methyl 4'-bromomethylbiphenyl-2-carboxylate, Benzimidazole derivative | KOH | DMSO | 40-50 | 2 | 88 | - | [7] |

Experimental Protocols:

Protocol 1: One-pot Synthesis of Methyl 4'-methylbiphenyl-2-carboxylate [4]

-

In a high-pressure reactor, charge 4'-methyl-2-cyanobiphenyl, methanol, and water.

-

Under stirring, add concentrated sulfuric acid.

-

After purging with nitrogen, heat the reactor to 155°C, leading to a pressure increase to approximately 1.75 MPa.

-

Maintain these conditions for 6 hours, monitoring the reaction by HPLC.

-

Once the starting material is consumed (HPLC purity < 1.0%), cool the reactor to 10°C.

-

Adjust the pH to 7.0 with 30% aqueous sodium hydroxide solution.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by recrystallization to yield methyl 4'-methylbiphenyl-2-carboxylate.

Protocol 2: Hydrolysis of Methyl 4'-methylbiphenyl-2-carboxylate [5]

-

To a flask containing methyl 4'-methylbiphenyl-2-carboxylate, add a solution of potassium hydroxide in methanol and water.

-

Reflux the mixture under a nitrogen atmosphere for 5 hours.

-

Remove the solvent in vacuo.

-

Add water and ethyl acetate to the residue.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 3.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, dry over magnesium sulfate, and remove the solvent in vacuo to yield 4'-methylbiphenyl-2-carboxylic acid.

Protocol 3: Radical Bromination to Methyl 4'-bromomethylbiphenyl-2-carboxylate [6]

-

Dissolve 4'-methylbiphenyl-2-carboxylic acid in carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction to room temperature and filter to remove insoluble material.

-

Concentrate the filtrate and purify the residue by flash chromatography to obtain methyl 4'-bromomethylbiphenyl-2-carboxylate.

Protocol 4: N-Alkylation for Telmisartan Synthesis [7]

-

To a solution of the benzimidazole precursor in dimethyl sulfoxide (DMSO), add potassium hydroxide.

-

Add methyl 4'-bromomethylbiphenyl-2-carboxylate at room temperature.

-

Stir the mixture for 2 hours at 25-30°C, then heat to 40-50°C and maintain for another 2 hours.

-

Add water to the reaction mixture and acidify to pH 4 with acetic acid.

-

Filter the precipitate, wash with water, and dry to obtain the Telmisartan precursor.

Synthesis of Irbesartan Intermediate

The synthesis of Irbesartan can commence from 4'-Methyl-biphenyl-2-carboxylic acid, which is a hydrolyzed derivative of this compound.

Experimental Workflow for Irbesartan Intermediate Synthesis:

Quantitative Data for Irbesartan Intermediate Synthesis:

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Amidation | 4'-Methyl-biphenyl-2-carboxylic acid, Benzylamine | Thionyl chloride, Triethylamine | Toluene | 0-25 | 4 | 95 | [8] |

Experimental Protocol:

Protocol 5: Amidation of 4'-Methyl-biphenyl-2-carboxylic acid [8]

-

To a stirred solution of 4'-Methyl-biphenyl-2-carboxylic acid in toluene, add triethylamine and cool to 0-5°C.

-

Slowly add thionyl chloride dropwise, maintaining the temperature at 0-5°C.

-

Allow the reaction mixture to warm to 20-25°C and stir for 2 hours.

-

Cool the mixture back to 0-5°C and slowly add benzylamine dropwise.

-

Allow the reaction to warm to 20-25°C and maintain for 4 hours to yield N-Benzyl-4'-methylbiphenyl-2-carboxamide.

Conclusion

This compound and its derivatives are indispensable intermediates in the synthesis of sartan-class antihypertensive drugs. The synthetic routes outlined in these application notes demonstrate the versatility of this starting material in constructing the core biphenyl structure of drugs like Telmisartan and Irbesartan. The provided protocols and quantitative data offer a valuable resource for researchers and professionals in the pharmaceutical industry, facilitating the development and optimization of efficient and scalable synthetic processes for these vital medications. The continued exploration of novel synthetic methodologies centered around this key intermediate will undoubtedly contribute to the advancement of cardiovascular medicine.

References

- 1. Understanding Angiotensin II Type1 Receptor Signaling in Vascular Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]

- 3. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105085271A - One-pot technology of 4'-methyl-2-carboxylate biphenyl - Google Patents [patents.google.com]

- 5. US5608075A - Polymorphs of losartan and the process for the preparation of form II of losartan - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. EP1748990B1 - Process for the preparation of telmisartan - Google Patents [patents.google.com]

- 8. acgpubs.org [acgpubs.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Biphenyl Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and comparison of three principal palladium-catalyzed cross-coupling reactions for the synthesis of biphenyls: the Suzuki-Miyaura, Stille, and Heck couplings. This document includes structured data tables for easy comparison of reaction parameters and detailed experimental protocols for key reactions.

Introduction to Palladium-Catalyzed Biphenyl Synthesis

The biphenyl moiety is a crucial structural motif in a vast array of functional materials, agrochemicals, and pharmaceuticals. Palladium-catalyzed cross-coupling reactions have become indispensable tools for the efficient and selective construction of the C-C bond that forms the biphenyl core. The Suzuki-Miyaura, Stille, and Heck reactions are among the most powerful and versatile methods, each with its own set of advantages and disadvantages. The choice of reaction often depends on factors such as substrate scope, functional group tolerance, and the toxicity of the reagents. While the Suzuki-Miyaura coupling is widely favored for its use of generally non-toxic and readily available boronic acids, the Stille and Heck couplings offer alternative pathways with their own unique benefits in specific synthetic contexts.

Comparative Data of Palladium-Catalyzed Cross-Coupling Reactions

The following tables summarize quantitative data from various literature sources for the synthesis of biphenyl and its derivatives using Suzuki-Miyaura, Stille, and Heck couplings. These tables are designed to provide a comparative overview of reaction conditions and yields.

Suzuki-Miyaura Coupling: Representative Data

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 (heterogeneous) | - | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~95 | [1] |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (0.5) | - | Na₂CO₃ | H₂O/Acetone (3.5:3) | 35 | 0.5 | >99 | |

| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 2 | 95 | |

| 4-Chloroacetophenone | Phenylboronic acid | PdCl₂(dppf) (1.5) | dppf | K₃PO₄ | Dioxane | 80 | 18 | 98 |

Stille Coupling: Representative Data

| Aryl Halide | Organostannane | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | Phenyltrimethylstannane | Pd(PPh₃)₄ (2) | PPh₃ | Toluene | 100 | 16 | 91 | |

| 4-Iodoanisole | Phenyltrimethylstannane | Pd₂(dba)₃ (1) | P(o-tol)₃ | Toluene | 90 | 12 | 85 | |

| Bromobenzene | (4-Methoxyphenyl)tributylstannane | PdCl₂(PPh₃)₂ (2) | PPh₃ | Dioxane | 100 | 24 | 78 |

Heck Coupling: Representative Data

While the Heck reaction is primarily used to form C-C bonds between an aryl halide and an alkene, it can be adapted for biphenyl synthesis through a tandem reaction sequence or by using specific substrates. Data for direct biphenyl synthesis via a standard Heck reaction is less common. The data below represents Heck-type reactions that can lead to biphenyl-like structures or are indicative of the reaction's efficiency.

| Aryl Halide | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF | 100 | 3 | 81 (Stilbene) | |

| 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 (0.8) | - | AcONa | EtOH | 140 (mw) | 0.5 | High (trisubstituted alkene) |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Methylbiphenyl

This protocol describes the synthesis of 4-methylbiphenyl from 4-bromotoluene and phenylboronic acid.

Materials:

-

4-Bromotoluene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Sodium carbonate (Na₂CO₃)

-

Water

-

Acetone

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a round-bottom flask, add 4-bromotoluene (1 mmol), phenylboronic acid (1.5 mmol), and sodium carbonate (2 mmol).

-

Add a solvent mixture of water (3.5 mL) and acetone (3 mL).

-

Add palladium(II) acetate (0.5 mol%).

-

The reaction mixture is stirred at 35°C for 30 minutes.

-

Upon completion (monitored by TLC or GC), the reaction mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-methylbiphenyl.

Protocol 2: Stille Coupling for the Synthesis of 4-Methoxybiphenyl

This protocol details the synthesis of 4-methoxybiphenyl from 4-iodoanisole and phenyltrimethylstannane.

Materials:

-

4-Iodoanisole

-

Phenyltrimethylstannane

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous toluene

-

Schlenk tube

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

To a Schlenk tube under an inert atmosphere (e.g., argon), add 4-iodoanisole (1 mmol) and phenyltrimethylstannane (1.1 mmol).

-

Add anhydrous toluene (10 mL).

-

Add Pd₂(dba)₃ (1 mol%) and P(o-tol)₃ (4 mol%).

-

The reaction mixture is heated to 90°C and stirred for 12 hours.

-

After cooling to room temperature, the reaction mixture is filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield 4-methoxybiphenyl.

Protocol 3: Heck-Type Reaction for the Arylation of an Alkene

This protocol describes a general procedure for a Heck-type reaction, which can be adapted for syntheses leading to substituted biphenyl precursors.

Materials:

-

Aryl bromide (e.g., 2-bromonaphthalene)

-

Alkene (e.g., ethyl crotonate)

-

Palladium EnCat®40

-

Sodium acetate (AcONa)

-

Tetraethylammonium chloride (Et₄NCl)

-

Ethanol

-

Microwave vial

Procedure:

-

In a 10 mL microwave vial, add the aryl bromide (1 equiv.), Et₄NCl (3 equiv.), AcONa (2.5 equiv.), and Pd EnCat®40 (0.8 mol%).

-

Disperse the solids in ethanol (2 mL).

-

Add the alkene (1 equiv.).

-

Seal the vial and heat the reaction mixture in a microwave reactor at 140°C for 30 minutes.

-

After cooling, the reaction mixture is filtered to remove the catalyst.

-

The filtrate is concentrated, and the residue is purified by column chromatography.

Visualizations

Catalytic Cycles

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Stille coupling reaction.

Caption: Catalytic cycle of the Heck coupling reaction.

Experimental Workflow

Caption: General experimental workflow for cross-coupling.

References

Application Notes and Protocols for High-Yield Suzuki-Miyaura Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction